
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H10ClF4NO2 This compound is known for its unique structural properties, which include a combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl and phenylcarbamate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chloro-6-fluorobenzyl chloride with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and phenols.
科学研究应用
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
相似化合物的比较
Similar Compounds
- 3-Fluorobenzyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both chloro and fluoro substituents, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C15H10ClF4NO2 |
|---|---|
分子量 |
347.69 g/mol |
IUPAC 名称 |
(2-chloro-6-fluorophenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H10ClF4NO2/c16-12-5-2-6-13(17)11(12)8-23-14(22)21-10-4-1-3-9(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) |
InChI 键 |
LKPZWNKAJUPLQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=C(C=CC=C2Cl)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
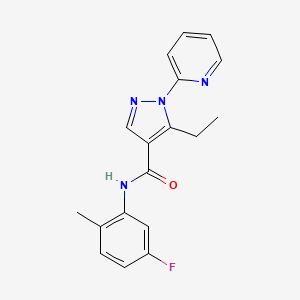
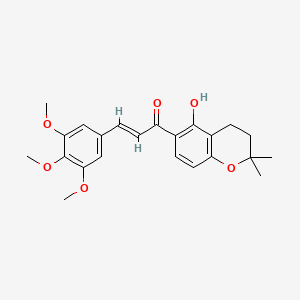

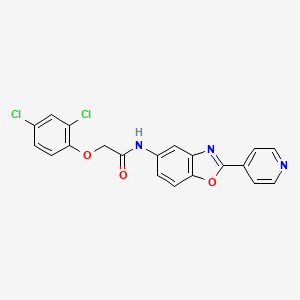
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
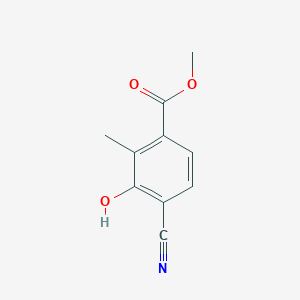
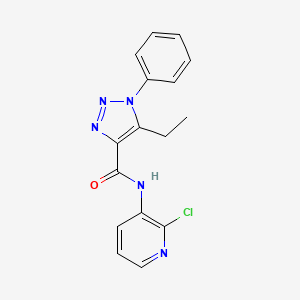
![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)
![2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B15282825.png)
![methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B15282832.png)
![2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B15282835.png)
![Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B15282837.png)
